Rociletinib

Catalog No.
S547964
CAS No.
1374640-70-6
M.F
C27H28F3N7O3
M. Wt
555.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Rociletinib

CAS Number

1374640-70-6

Product Name

Rociletinib

IUPAC Name

N-[3-[[2-[4-(4-acetylpiperazin-1-yl)-2-methoxyanilino]-5-(trifluoromethyl)pyrimidin-4-yl]amino]phenyl]prop-2-enamide

Molecular Formula

C27H28F3N7O3

Molecular Weight

555.6 g/mol

InChI

InChI=1S/C27H28F3N7O3/c1-4-24(39)32-18-6-5-7-19(14-18)33-25-21(27(28,29)30)16-31-26(35-25)34-22-9-8-20(15-23(22)40-3)37-12-10-36(11-13-37)17(2)38/h4-9,14-16H,1,10-13H2,2-3H3,(H,32,39)(H2,31,33,34,35)

InChI Key

HUFOZJXAKZVRNJ-UHFFFAOYSA-N

SMILES

CC(=O)N1CCN(CC1)C2=CC(=C(C=C2)NC3=NC=C(C(=N3)NC4=CC(=CC=C4)NC(=O)C=C)C(F)(F)F)OC

Solubility

Soluble in DMSO, not in water

Synonyms

CO1686; CO-1686; CO 1686; AVL301; AVL 301; AVL-301; CNX419; CNX 419; CNX-419; Rociletinib.

Canonical SMILES

CC(=O)N1CCN(CC1)C2=CC(=C(C=C2)NC3=NC=C(C(=N3)NC4=CC(=CC=C4)NC(=O)C=C)C(F)(F)F)OC

Description

The exact mass of the compound Rociletinib is 555.22057 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Inhibition of EGFR Mutations:

EGFR mutations are frequently observed in non-small cell lung cancer (NSCLC). Rociletinib has been shown to effectively inhibit these mutations, particularly the EGFR exon 19 deletion and EGFR L858R mutation, in preclinical studies []. This inhibition disrupts the signaling pathway that promotes cancer cell growth and survival.

Treatment of NSCLC:

Building on its ability to target EGFR mutations, Rociletinib has been evaluated in clinical trials for the treatment of NSCLC patients with these specific mutations. These trials have demonstrated promising results, with Rociletinib showing efficacy in controlling tumor growth and improving progression-free survival.

Comparison with Other TKIs:

Scientific research has compared Rociletinib with other EGFR TKIs, such as Erlotinib and Gefitinib. Studies suggest that Rociletinib may be more effective against tumors harboring specific EGFR mutations and may have a different toxicity profile compared to other TKIs. This ongoing research helps determine the optimal treatment options for patients with NSCLC.

Overcoming Resistance:

A significant challenge in cancer treatment is the development of resistance to targeted therapies. Scientific research is investigating the mechanisms by which NSCLC patients develop resistance to Rociletinib. This knowledge can be used to develop strategies to overcome resistance and improve treatment outcomes [].

Rociletinib is a third-generation, small-molecule inhibitor designed to target the epidermal growth factor receptor, specifically the mutant forms associated with non-small cell lung cancer. Its chemical formula is C27H28F3N7O3C_{27}H_{28}F_{3}N_{7}O_{3}, with a molecular weight of approximately 555.55 g/mol. The compound features a phenylpiperazine skeleton, which includes a reactive acrylamide group that covalently binds to cysteine 797 in the ATP-binding pocket of the epidermal growth factor receptor kinase, leading to irreversible inhibition of the receptor's activity .

  • Targeting Mutations: Rociletinib covalently binds to the ATP-binding pocket of EGFR mutated with exon 19 deletions, L858R, and even the T790M mutation, which confers resistance to earlier generation TKIs [].
  • Inhibition: This binding disrupts EGFR's ability to transfer phosphate groups, hindering downstream signaling pathways that promote cancer cell proliferation [].

Due to the halted development, detailed safety information is limited. However, preclinical studies suggest Rociletinib has a favorable safety profile compared to other TKIs due to its selectivity for mutated EGFR [].

Rociletinib undergoes significant metabolic transformations, primarily hydrolysis into its metabolite M502, which occurs rapidly and accounts for approximately 69% of the compound's metabolic products. This metabolite can further convert into M460 (3%) through similar reactions. The half-life of rociletinib is approximately 3.7 hours, while M502 and M460 exhibit longer half-lives of up to 20 hours and 51 hours, respectively . The compound's mechanism involves binding to specific residues in the epidermal growth factor receptor's active site, effectively inhibiting its function.

Rociletinib has demonstrated potent inhibitory activity against various epidermal growth factor receptor mutations, particularly L858R and T790M variants. In vitro studies report half-maximal inhibitory concentrations (IC50) of less than 0.51 nM for the L858R/T790M mutant and around 6 nM for wild-type epidermal growth factor receptor . Clinical trials indicate that rociletinib has a response rate of 59% in patients with T790M mutations, highlighting its potential effectiveness in treating resistant forms of non-small cell lung cancer .

The synthesis of rociletinib involves several key steps:

  • Formation of the Phenylpiperazine Core: This is achieved through standard organic reactions involving piperazine derivatives.
  • Acrylamide Formation: The acrylamide group is introduced via an amination reaction using potassium carbonate or lithium carbonate as catalysts.
  • Final Modifications: Additional functional groups are added to complete the structure, ensuring that the compound retains its desired biological activity .

Studies have shown that rociletinib can stimulate ATPase activity in ATP-binding cassette sub-family G member 2 (ABCG2), which may influence drug transport mechanisms within cells. This interaction suggests that rociletinib could affect the pharmacokinetics of co-administered drugs by modulating their efflux through ABCG2 transporters . Furthermore, rociletinib has been associated with side effects such as hyperglycemia due to its metabolites inhibiting insulin-like growth factor receptors .

Rociletinib belongs to a class of compounds known as irreversible epidermal growth factor receptor inhibitors. Here are some similar compounds:

Compound NameMechanism of ActionUnique Features
OsimertinibIrreversible inhibitor of EGFRSelective for T790M mutation
AfatinibIrreversible pan-EGFR inhibitorTargets multiple EGFR mutations
ErlotinibReversible EGFR inhibitorFirst-generation EGFR inhibitor

Uniqueness of Rociletinib

Rociletinib is unique due to its specific design targeting resistant mutations like T790M while also exhibiting significant potency against other mutations such as L858R. Its irreversible binding mechanism sets it apart from reversible inhibitors like erlotinib and provides it with enhanced efficacy in resistant cases . Additionally, its metabolic profile and associated side effects provide insights into its pharmacological behavior compared to other compounds in this category.

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

4

Hydrogen Bond Acceptor Count

11

Hydrogen Bond Donor Count

3

Exact Mass

555.22057227 g/mol

Monoisotopic Mass

555.22057227 g/mol

Heavy Atom Count

40

Appearance

white to off-white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

72AH61702G

Wikipedia

Rociletinib

Dates

Modify: 2023-08-15
1: Liu SV, Subramaniam D, Cyriac GC, Abdul-Khalek FJ, Giaccone G. Emerging protein kinase inhibitors for non-small cell lung cancer. Expert Opin Emerg Drugs. 2014 Mar;19(1):51-65. doi: 10.1517/14728214.2014.873403. Epub 2013 Dec 20. PubMed PMID: 24354593.

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